An In-Depth Technical Guide to 3,5-Diiodoaniline: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 3,5-Diiodoaniline: Synthesis, Properties, and Applications
Foreword: The Strategic Utility of a Dihalogenated Building Block
In the landscape of modern organic synthesis and medicinal chemistry, the strategic placement of functional groups on aromatic scaffolds is paramount. Halogenated anilines, in particular, serve as exceptionally versatile intermediates, offering orthogonal handles for a diverse array of chemical transformations. Among these, 3,5-diiodoaniline emerges as a molecule of significant interest. Its C2 symmetry, coupled with the high reactivity of its carbon-iodine bonds, makes it a powerful building block for constructing complex molecular architectures. This guide provides a comprehensive technical overview of 3,5-diiodoaniline, from its fundamental properties and synthesis to its reactivity and applications, grounded in established chemical principles and field-proven insights.
Core Molecular Identity and Physicochemical Properties
3,5-Diiodoaniline is a light yellow to yellow solid at room temperature.[1] The presence of two heavy iodine atoms on the aniline scaffold significantly influences its molecular weight, density, and reactivity, while the amino group provides a key site for nucleophilic and diazotization reactions.
CAS Number: 35122-96-4[2]
Physicochemical Data Table
For ease of reference, the key physicochemical properties of 3,5-diiodoaniline are summarized below. It is critical for researchers to consider these properties when planning reactions, particularly regarding solubility for reaction setup and melting point for product characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅I₂N | |
| Molecular Weight | 344.92 g/mol | |
| Appearance | Light yellow to yellow solid | [1] |
| Melting Point | 105 °C | [1] |
| Boiling Point | 379.9 ± 32.0 °C (Predicted) | [1] |
| Density | 2.538 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa (of conjugate acid) | 2.37 (at 25 °C) | [1] |
| Solubility | Sparingly soluble in water; soluble in organic solvents such as ethanol, methanol, and dichloromethane. | [3][4] |
| Storage | Keep in a dark place under an inert atmosphere at room temperature. |
Synthesis of 3,5-Diiodoaniline: A Validated Protocol
The most common and reliable laboratory-scale synthesis of 3,5-diiodoaniline involves the chemical reduction of its nitro-precursor, 1,3-diiodo-5-nitrobenzene.[5] This transformation is efficient and utilizes standard laboratory reagents.
Synthesis Workflow Diagram
The following diagram outlines the straightforward, two-step conceptual pathway from a common starting material, 3,5-dinitroaniline, to the target molecule.
Caption: Synthetic pathway from 3,5-dinitroaniline to 3,5-diiodoaniline.
Experimental Protocol: Reduction of 1,3-Diiodo-5-nitrobenzene
This protocol describes a self-validating system, concluding with characterization steps to confirm the identity and purity of the final product.
Materials:
-
1,3-Diiodo-5-nitrobenzene (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (95%)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 1,3-diiodo-5-nitrobenzene in ethanol (approx. 10-15 mL per gram of starting material).
-
Addition of Reducing Agent: To the stirred suspension, add tin(II) chloride dihydrate in one portion.
-
Initiation of Reaction: Slowly add concentrated HCl to the mixture. The reaction is exothermic. Once the initial exotherm subsides, heat the mixture to reflux.
-
Causality Insight: Tin(II) chloride in the presence of concentrated HCl is a classic and robust system for the reduction of aromatic nitro groups. The acidic environment is crucial for the reaction mechanism, which involves the transfer of electrons from Sn(II) to the nitro group.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up - Quenching and Basification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add aqueous NaOH solution to neutralize the excess acid and precipitate tin salts. The pH should be adjusted to >10.
-
Trustworthiness Check: The purpose of basification is twofold: to neutralize the acid and to deprotonate the anilinium hydrochloride salt to the free aniline, which is soluble in organic solvents.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 3,5-diiodoaniline.
-
Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis. The obtained melting point should be compared with the literature value (105 °C).[1]
Spectroscopic and Analytical Characterization
Authenticating the structure of 3,5-diiodoaniline is critical. The following is a predictive analysis of its key spectral features based on established principles and data from analogous structures.[1][6]
Predicted ¹H NMR Spectrum
In a typical deuterated solvent like CDCl₃, the ¹H NMR spectrum is expected to be simple due to the molecule's C2 symmetry.
-
~7.3-7.5 ppm (doublet or triplet, 1H): This signal corresponds to the proton at the C4 position (H-4), situated between the two iodine atoms. It will appear as a triplet due to coupling with the two equivalent H-2/H-6 protons.
-
~6.8-7.0 ppm (doublet, 2H): These signals correspond to the two equivalent protons at the C2 and C6 positions (H-2, H-6). Each will be a doublet due to coupling with the H-4 proton.
-
~3.8-4.5 ppm (broad singlet, 2H): This broad signal corresponds to the amine (-NH₂) protons. The chemical shift can vary with concentration and solvent, and the peak is often broad due to quadrupole broadening and chemical exchange.[7]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will also reflect the molecular symmetry.
-
~148-150 ppm: The carbon atom attached to the amino group (C-1).
-
~135-138 ppm: The two equivalent carbons ortho to the amino group (C-2, C-6).
-
~128-132 ppm: The carbon atom para to the amino group (C-4).
-
~95-98 ppm: The two equivalent carbons bearing the iodine atoms (C-3, C-5). The strong shielding effect of iodine shifts these signals significantly upfield.[8]
Predicted Infrared (IR) Spectrum
Key diagnostic peaks in the IR spectrum would include:
-
3300-3500 cm⁻¹: Two distinct, medium-intensity peaks characteristic of the symmetric and asymmetric N-H stretching of a primary amine.[9]
-
3000-3100 cm⁻¹: Weak to medium peaks corresponding to aromatic C-H stretching.
-
1580-1620 cm⁻¹: A strong peak due to the N-H scissoring (bending) vibration.
-
1450-1550 cm⁻¹: Peaks corresponding to aromatic C=C ring stretching.
-
~500-600 cm⁻¹: A peak corresponding to the C-I stretching vibration.
Predicted Mass Spectrum (EI)
In electron ionization mass spectrometry, the spectrum would be expected to show:
-
Molecular Ion (M⁺): A prominent peak at m/z = 345, corresponding to the molecular weight of the compound.
-
Key Fragments: Loss of iodine (M-127) and subsequent fragmentation of the aniline ring would be expected.
Chemical Reactivity and Applications in Drug Development
The true value of 3,5-diiodoaniline lies in its predictable and versatile reactivity, making it a cornerstone for building molecular complexity. The two iodine atoms serve as excellent leaving groups for transition metal-catalyzed cross-coupling reactions, while the amino group can be used for amidation, alkylation, or conversion to a diazonium salt.
The Role in Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodoarenes the most reactive substrates in the rate-determining oxidative addition step of many palladium-catalyzed cycles. This high reactivity allows for milder reaction conditions and broader substrate scope.[10]
Caption: Key cross-coupling reactions utilizing 3,5-diiodoaniline.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling 3,5-diiodoaniline with aryl or vinyl boronic acids or esters.[11][12] This is a foundational method for creating biaryl structures prevalent in many pharmaceutical agents.
-
Sonogashira Coupling: Used to form carbon-carbon bonds with terminal alkynes, this reaction is invaluable for synthesizing arylalkynes.[13][14] These motifs are found in natural products and are used as precursors for more complex structures. 3,5-Diiodoaniline's high reactivity makes it an ideal substrate for this transformation, often proceeding under mild, copper-co-catalyzed conditions.[15]
-
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the coupling of an amine or amide with the aryl iodide. While 3,5-diiodoaniline already possesses an amino group, this reaction can be performed on a derivative where the initial amino group is protected, allowing for the introduction of a different nitrogen-based substituent.
Sandmeyer and Diazotization Chemistry
The primary amino group of 3,5-diiodoaniline can be readily converted into a diazonium salt using sodium nitrite under acidic conditions. While the classic Sandmeyer reaction is used to introduce halides, in this case, the diazonium intermediate can be displaced by a wide range of other nucleophiles (e.g., -CN, -OH, -H), allowing for the replacement of the amino group.[16][17] This dramatically expands the synthetic utility of the scaffold, enabling the creation of 1,3-diiodo-5-substituted benzene derivatives that are otherwise difficult to access.
Application in Medicinal Chemistry
Aniline and its derivatives are privileged structures in medicinal chemistry. However, the aniline motif itself can sometimes be associated with metabolic liabilities or toxicity.[18] The strategic use of building blocks like 3,5-diiodoaniline allows medicinal chemists to construct complex scaffolds and then, if necessary, replace the aniline group in a later step via diazotization chemistry. The di-iodo substitution pattern is particularly useful for creating rigid linkers or for positioning functional groups in specific three-dimensional orientations for optimal target binding, for example, in the synthesis of kinase inhibitors or other targeted therapies. It is a key reactant in preparing triiodobenzene, which is used to create dendrimers and other complex molecular architectures.[19]
Safety and Handling
As a senior scientist, it is imperative to treat all chemicals with respect and appropriate caution. 3,5-Diiodoaniline is classified as hazardous.
GHS Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Handle as a light-sensitive compound; store in amber vials or bottles away from direct light.
Conclusion
3,5-Diiodoaniline is more than just a chemical intermediate; it is a strategic tool for molecular design and construction. Its combination of a reactive amino group and two highly reactive iodine atoms provides a platform for sequential, regioselective functionalization. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential to create novel and impactful molecules.
References
-
3,5-Diiodoaniline | C6H5I2N | CID 12134254. PubChem, National Center for Biotechnology Information. [Link]
-
3-Iodoaniline | C6H6IN | CID 12271. PubChem, National Center for Biotechnology Information. [Link]
-
Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Medium. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]
-
Sandmeyer reaction. Wikipedia. [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
13C NMR Chemical Shifts. University of Wisconsin-Madison. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Sandmeyer Reaction Mechanism. BYJU'S. [Link]
-
A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Organic Chemistry Portal. [Link]
-
1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Human Metabolome Database. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education. [Link]
-
3,5-Diiodoaniline | CAS#:35122-96-4. Chemsrc. [Link]
-
Synthesis of diiodo- and triiodoanilines by aniline iodination with potassium dichloroiodate and preparation of 1,3,5-triiodobenzene. INIS-IAEA. [Link]
-
Synthesis of 3,5-dinitroaniline. PrepChem. [Link]
-
IR Absorption Table. University of Colorado Boulder. [Link]
-
1H NMR Chemical Shifts. Chemistry Connected. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Solubility Measurement and Correlation for 3,5-Dichloroaniline in (Methanol + Water) and (Ethanol + Water) Mixed Solvents. ResearchGate. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Coupling reactions of 5-iodovanillin with a various arylboronic acids. ResearchGate. [Link]
-
3,5-Diiodo-L-tyrosine. NIST WebBook. [Link]
-
Nickel-catalysed Suzuki-type cross-coupling of α-iodosilanes with arylboronic acids: direct and efficient access to benzylic silanes and gem-silylboronate esters. Chemical Communications (RSC Publishing). [Link]
-
Synthesis of Diiodo- and Triiodoanilines by Iodination of Aniline with Potassium Dichloroiodate and Preparation of 1,3,5-Triiodobenzene. ResearchGate. [Link]
-
A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity. PubMed. [Link]
-
The 1 H NMR chemical shift values ( d ppm) of aniline and... ResearchGate. [Link]
-
DICHLOROMETHANE. Food and Agriculture Organization of the United Nations. [Link]
-
1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. PubMed. [Link]
-
Aniline replacement in drug-like compounds. Cresset Group. [Link]
Sources
- 1. 3-Iodoaniline(626-01-7) 13C NMR [m.chemicalbook.com]
- 2. 3,5-Diiodoaniline | C6H5I2N | CID 12134254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fao.org [fao.org]
- 5. 3,5-Diiodoaniline | CAS#:35122-96-4 | Chemsrc [chemsrc.com]
- 6. 3-Iodoaniline | C6H6IN | CID 12271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemistryconnected.com [chemistryconnected.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. IR Absorption Table [webspectra.chem.ucla.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. m.youtube.com [m.youtube.com]
- 12. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 16. compoundchem.com [compoundchem.com]
- 17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 18. cresset-group.com [cresset-group.com]
- 19. 3,5-DIIODOANILINE | 35122-96-4 [chemicalbook.com]
